molecular formula C19H30BrNO B012383 N-[(2-bromophenyl)methyl]dodecanamide CAS No. 102107-37-9

N-[(2-bromophenyl)methyl]dodecanamide

Cat. No.: B012383
CAS No.: 102107-37-9
M. Wt: 368.4 g/mol
InChI Key: DEDOIAZFIQMANB-UHFFFAOYSA-N
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Description

N-[(2-Bromophenyl)methyl]dodecanamide is a synthetic amide derivative featuring a dodecanoyl (C12) chain linked via an amide bond to a 2-bromobenzyl group. This structure combines lipophilic (dodecanamide) and aromatic (bromophenyl) moieties, which may influence its physicochemical properties and biological activity. The bromophenyl group may enhance interactions with biological targets or alter solubility compared to non-aromatic substituents.

Properties

CAS No.

102107-37-9

Molecular Formula

C19H30BrNO

Molecular Weight

368.4 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]dodecanamide

InChI

InChI=1S/C19H30BrNO/c1-2-3-4-5-6-7-8-9-10-15-19(22)21-16-17-13-11-12-14-18(17)20/h11-14H,2-10,15-16H2,1H3,(H,21,22)

InChI Key

DEDOIAZFIQMANB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NCC1=CC=CC=C1Br

Canonical SMILES

CCCCCCCCCCCC(=O)NCC1=CC=CC=C1Br

Other CAS No.

102107-37-9

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DODECANAMIDE, N-(o-BROMOBENZYL)- typically involves the reaction of dodecanamide with o-bromobenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for DODECANAMIDE, N-(o-BROMOBENZYL)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

DODECANAMIDE, N-(o-BROMOBENZYL)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the corresponding dodecanamide derivative.

    Substitution: The bromine atom in the o-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted dodecanamide derivatives.

Scientific Research Applications

DODECANAMIDE, N-(o-BROMOBENZYL)- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving cell signaling and molecular interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of DODECANAMIDE, N-(o-BROMOBENZYL)- involves its interaction with molecular targets through its bromobenzyl group. This interaction can affect various biochemical pathways, depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific cellular responses.

Comparison with Similar Compounds

Structural Analogs with Aromatic Substitutents

Compounds with aromatic substituents on the dodecanamide nitrogen exhibit distinct biological and physical properties:

Compound Substituent Molecular Formula Molecular Weight Key Findings
AIA-1 Piperidine-4-yl C₁₇H₃₂N₂O 296.45 g/mol MIC = 128 µg/mL against P. aeruginosa; synergizes with macrolides .
AIA-2 Pyrrolidine-3-yl C₁₆H₃₀N₂O 282.43 g/mol MIC = 64 µg/mL against P. aeruginosa; similar synergistic effects .
T131 (from ) (2-Bromophenyl)diphenylmethyl C₂₆H₂₂BrN₂S 489.44 g/mol Structural confirmation via NMR; no explicit bioactivity reported .

Key Observations :

  • Aromatic and heterocyclic substituents (e.g., piperidine in AIA-1) reduce antibacterial potency compared to simpler alkyl chains.
  • The bulkier 2-bromophenyl group in T131 may hinder solubility but enhance target binding in specific contexts .

Hydroxyalkyl-Substituted Dodecanamides

Hydroxyalkyl derivatives are widely used in cosmetics for their surfactant properties:

Compound Substituent Molecular Formula Molecular Weight Function
Lauramide MEA 2-Hydroxyethyl C₁₄H₂₉NO₂ 257.40 g/mol Antistatic agent, viscosity modifier .
Lauramide MIPA 2-Hydroxypropyl C₁₅H₃₁NO₂ 271.44 g/mol Similar functions to Lauramide MEA .
N-(2-Hydroxy-2-methylpropyl)-dodecanamide 2-Hydroxy-2-methylpropyl C₁₆H₃₃NO₂ 271.44 g/mol Supplier-listed; no explicit functional data .

Key Observations :

  • Hydroxyalkyl groups enhance water solubility and interfacial activity, making these compounds ideal for cosmetic formulations.
  • Retention indices (RI) for N-(2-hydroxyethyl)dodecanamide show significant deviations from database values (calculated RI = 1568 vs. reported RI = 2056), suggesting variability in chromatographic behavior .

Complex Derivatives and Sulfonamides

Dodecanamide derivatives with sulfonamide or glycosyl groups demonstrate specialized applications:

Compound Substituent Molecular Formula Molecular Weight Key Findings
N4-Lauroylsulfathiazole 4-[(2-Thiazolylamino)sulfonyl]phenyl C₁₈H₂₆N₄O₃S₂ 422.56 g/mol Antitubercular agent; synthesized via lauroyl chloride reaction .
N-Dodecanoyl-sulfatide Galactopyranosyl-sulfo group C₄₀H₇₅NO₁₀S 794.08 g/mol Glycolipid derivative; structural complexity suggests roles in cell signaling .

Key Observations :

  • Sulfonamide and glycosyl groups expand functional roles, such as antimicrobial activity (N4-Lauroylsulfathiazole) or membrane interactions (N-Dodecanoyl-sulfatide).
  • These derivatives highlight the versatility of dodecanamide in drug design.

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